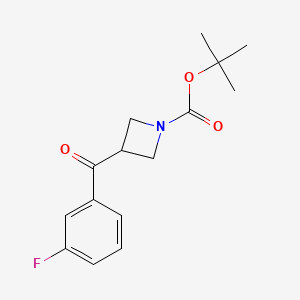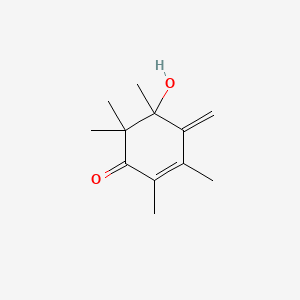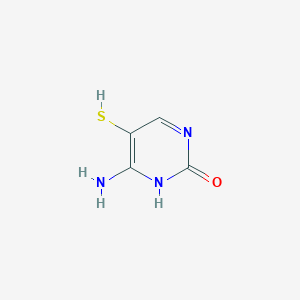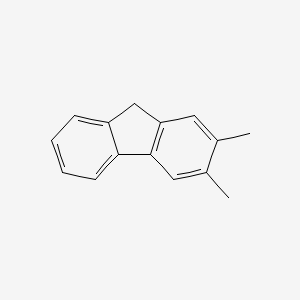
N-(cyclopropyl(phenyl)methyl)propan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclopropyl(phenyl)methyl)propan-2-amine is an organic compound that features a cyclopropyl group, a phenyl group, and a propan-2-amine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropyl(phenyl)methyl)propan-2-amine can be achieved through several methods. One common approach involves the use of transaminases (TAs) for the direct synthesis of disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . This method is environmentally and economically attractive, offering high enantiomeric excess and conversion rates.
Industrial Production Methods
Industrial production of this compound may involve large-scale transaminase-mediated synthesis, leveraging immobilized whole-cell biocatalysts to achieve high yields and purity. Optimization of reaction conditions, such as temperature, pH, and substrate concentration, is crucial for maximizing production efficiency.
化学反应分析
Types of Reactions
N-(cyclopropyl(phenyl)methyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
科学研究应用
N-(cyclopropyl(phenyl)methyl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of N-(cyclopropyl(phenyl)methyl)propan-2-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Cyclopropylamine: A simpler analog with a cyclopropyl group attached to an amine.
Phenylpropan-2-amine: Lacks the cyclopropyl group but shares the phenyl and propan-2-amine moieties.
Cyclopropylmethylamine: Contains a cyclopropylmethyl group attached to an amine.
Uniqueness
N-(cyclopropyl(phenyl)methyl)propan-2-amine is unique due to the combination of its cyclopropyl, phenyl, and propan-2-amine groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications.
属性
分子式 |
C13H19N |
|---|---|
分子量 |
189.30 g/mol |
IUPAC 名称 |
N-[cyclopropyl(phenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C13H19N/c1-10(2)14-13(12-8-9-12)11-6-4-3-5-7-11/h3-7,10,12-14H,8-9H2,1-2H3 |
InChI 键 |
LKCSRSWMEZGOSQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(C1CC1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


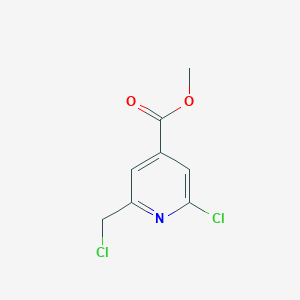
![6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid](/img/structure/B13965463.png)


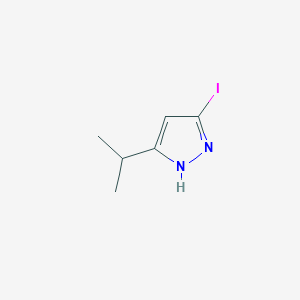
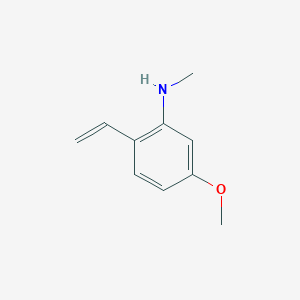


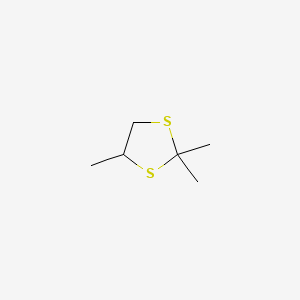
![L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]-](/img/structure/B13965502.png)
